2-Amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid dihydrochloride
CAS No.: 2095409-16-6
Cat. No.: VC5061659
Molecular Formula: C5H10Cl2N4O2
Molecular Weight: 229.06
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2095409-16-6 |
|---|---|
| Molecular Formula | C5H10Cl2N4O2 |
| Molecular Weight | 229.06 |
| IUPAC Name | 2-amino-3-(1,2,4-triazol-1-yl)propanoic acid;dihydrochloride |
| Standard InChI | InChI=1S/C5H8N4O2.2ClH/c6-4(5(10)11)1-9-3-7-2-8-9;;/h2-4H,1,6H2,(H,10,11);2*1H |
| Standard InChI Key | WLYIXRIIIRTKIN-UHFFFAOYSA-N |
| SMILES | C1=NN(C=N1)CC(C(=O)O)N.Cl.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
2-Amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid dihydrochloride belongs to the class of non-proteinogenic amino acids, characterized by a propanoic acid backbone substituted at the β-position with a 1,2,4-triazole ring. The dihydrochloride salt formation occurs via protonation of the amino group and carboxylic acid moiety, yielding improved crystallinity and hygroscopic stability compared to the free base. Key structural attributes include:
| Property | Value |
|---|---|
| IUPAC Name | 2-amino-3-(1,2,4-triazol-1-yl)propanoic acid; dihydrochloride |
| Molecular Formula | C₅H₁₀Cl₂N₄O₂ |
| Exact Mass | 228.01 g/mol |
| XLogP3-AA | -1.7 (predicted) |
| Hydrogen Bond Donor Count | 5 |
| Hydrogen Bond Acceptor Count | 6 |
The triazole ring’s 1,2,4-substitution pattern introduces distinct electronic properties, with nitrogen atoms at positions 1 and 2 participating in hydrogen bonding and π-stacking interactions .
Synthesis and Optimization Strategies
Synthetic Pathways
The parent compound, 2-amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid, is typically synthesized through nucleophilic substitution reactions. A documented route involves:
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Alanine Derivative Preparation: Protection of L-alanine’s amino group using tert-butoxycarbonyl (Boc) anhydride.
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Triazole Incorporation: Reaction with 1H-1,2,4-triazole under basic conditions (e.g., potassium carbonate in DMF) at 80–100°C for 12–24 hours.
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Deprotection and Salt Formation: Acidic cleavage of the Boc group (trifluoroacetic acid) followed by treatment with hydrochloric acid to yield the dihydrochloride salt.
Physicochemical and Spectroscopic Properties
Solubility and Stability
The dihydrochloride salt exhibits high aqueous solubility (>50 mg/mL at 25°C), contrasting with the free acid’s limited solubility (<5 mg/mL). Stability studies indicate degradation thresholds at:
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Thermal Decomposition: >200°C (DSC)
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Photodegradation: <5% loss after 48 h under UV light (λ = 254 nm)
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Hydrolytic Stability: Stable in pH 2–6 buffers; degrades rapidly at pH >8 via triazole ring cleavage.
Spectroscopic Fingerprints
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IR (KBr): 3400 cm⁻¹ (N-H stretch), 1720 cm⁻¹ (C=O), 1600 cm⁻¹ (triazole C=N)
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¹H NMR (D₂O): δ 8.21 (s, 1H, triazole H-3), 7.89 (s, 1H, triazole H-5), 4.12 (t, J = 6.5 Hz, 1H, CH), 3.45 (dd, J = 14.0, 6.5 Hz, 2H, CH₂)
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¹³C NMR: 175.8 ppm (COOH), 152.3 ppm (triazole C-3), 56.1 ppm (CH) .
Comparative Analysis with Structural Analogs
Methyltriazole Variant
2-Amino-3-(1-methyltriazol-4-yl)propanoic acid dihydrochloride (CAS 2375267-68-6) demonstrates how N-methylation alters properties:
| Parameter | 1H-Triazole (This Compound) | 1-Me-Triazole Analog |
|---|---|---|
| Molecular Weight | 229.06 g/mol | 243.09 g/mol |
| LogP (Calculated) | -1.7 | -1.2 |
| Aqueous Solubility | >50 mg/mL | 32 mg/mL |
| Microbial Inhibition (E. coli) | MIC = 128 µg/mL | MIC = 256 µg/mL |
The methyl group introduces steric hindrance, reducing solubility and antimicrobial potency.
Triazole Positional Isomers
Shifting the triazole to the 3-position (as in CID 121000307) decreases planarity, weakening interactions with enzymatic active sites. This isomer shows 40% lower binding affinity to Candida albicans dihydrofolate reductase compared to the 1-yl derivative .
Prospective Applications and Research Directions
Antimicrobial Agent Development
Preliminary assays indicate broad-spectrum activity against Gram-positive bacteria (Staphylococcus aureus MIC = 64 µg/mL) and fungi (Candida albicans MIC = 128 µg/mL). The mechanism may involve chelation of essential metal ions or inhibition of ergosterol biosynthesis.
Enzyme Inhibition Studies
Molecular docking simulations predict strong binding (ΔG = -9.2 kcal/mol) to the ATP-binding pocket of protein kinase CK2, suggesting potential as a chemotherapeutic adjuvant. In vitro validation remains pending .
Peptide Mimetics
Incorporation into oligopeptides enhances resistance to proteolytic degradation. A model hexapeptide containing this analog retained 82% structural integrity after 24 h in human plasma versus 23% for the native sequence.
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